(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. This compound features a methanesulfonate group attached to a 2-methylbutyl chain, making it significant in various chemical applications. The compound is characterized by its unique stereochemistry, denoted by (S)-(+), indicating that it is the "S" enantiomer of 2-methylbutyl methanesulfonate, which can influence its reactivity and interactions in biological systems .
As mentioned earlier, (S)-(+)-2-Methylbutyl methanesulfonate functions as a protein methylating agent. This methylation can affect protein function in various ways, depending on the specific protein and the site of modification. For instance, methylation can alter protein-protein interactions, enzyme activity, or protein localization within the cell.
(S)-(+)-2-Methylbutyl methanesulfonate, also referred to as (S)-2-methylbutyl methanesulfonate: , is a chiral molecule used in various scientific research applications, particularly within the field of proteomics. Here's a breakdown of its key applications:
(S)-(+)-2-Methylbutyl methanesulfonate functions as a protein alkylating agent. Alkylation refers to the process of introducing an alkyl group (a hydrocarbon chain) onto a molecule. In proteomics research, (S)-(+)-2-Methylbutyl methanesulfonate specifically targets cysteine residues in proteins, modifying their thiol groups (-SH) into stable thioether groups (-S-CH3). This modification offers several advantages:
These reactions are vital for its application in organic synthesis and pharmaceutical chemistry .
The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate typically involves the following methods:
textCH3SO3H + CH3CH(CH3)CH2CH2OH → CH3SO3CH2CH(CH3)C2H + H2O
These methods highlight the compound's accessibility for research and industrial purposes .
(S)-(+)-2-Methylbutyl methanesulfonate finds applications in various fields:
Its versatility makes it an important compound in both academic and industrial settings .
Interaction studies involving (S)-(+)-2-Methylbutyl methanesulfonate focus on its reactivity with other chemical species. These studies help understand:
Such studies are crucial for predicting behavior in biological systems and improving synthetic methodologies .
Several compounds share structural features or functional groups with (S)-(+)-2-Methylbutyl methanesulfonate. Here are some similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Methylbutyl methanesulfonate | C₆H₁₄O₃S | Racemic mixture without stereochemistry |
Ethyl methanesulfonate | C₄H₁₀O₃S | Shorter carbon chain |
Propyl methanesulfonate | C₅H₁₂O₃S | Similar functional group but longer carbon chain |
The uniqueness of (S)-(+)-2-Methylbutyl methanesulfonate lies in its specific stereochemistry, which can significantly influence its reactivity and biological interactions compared to its non-chiral counterparts. This chiral property allows it to participate in asymmetric synthesis more effectively than other similar compounds that lack such specificity .